

An In-depth Technical Guide to Ethyl 2,4-dichloro-6-methylnicotinate

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Compound of Interest

Compound Name: *Ethyl 2,4-dichloro-6-methylnicotinate*

Cat. No.: *B1297710*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological activities of **Ethyl 2,4-dichloro-6-methylnicotinate**. The information is curated for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and organic synthesis.

Core Molecular and Physical Properties

Ethyl 2,4-dichloro-6-methylnicotinate is a chlorinated pyridine derivative with potential applications in various fields of chemical research. Its key identifying and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	86129-63-7	[1]
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	234.08 g/mol	[1]
IUPAC Name	ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate	[1]
Appearance	Off-white solid	[1]
Melting Point	53-57 °C	[1]
Boiling Point	298.2 °C at 760 mmHg	
Solubility	Poorly soluble in water, soluble in organic solvents.	

Synthesis and Characterization

The synthesis of **Ethyl 2,4-dichloro-6-methylnicotinate** can be achieved through several synthetic routes. A common approach involves the chlorination of a nicotinic acid derivative followed by esterification. Researchers have also utilized the condensation of ethyl acetoacetate with 2,4-dichloro-6-methylpyridine.[\[1\]](#) The structural confirmation and purity assessment of the final compound are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[\[1\]](#)

Representative Synthesis Protocol

The following protocol is a representative example of a synthetic route that could be employed for the preparation of **Ethyl 2,4-dichloro-6-methylnicotinate**, based on established chemical principles for related compounds.

Step 1: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid

This step is adapted from a patented process for the synthesis of 6-methylnicotinic acid esters.

- Reaction Setup: In a suitable reaction vessel, 2-methyl-5-ethylpyridine is mixed with at least a molar equivalent of sulfuric acid while cooling.
- Oxidation: The mixture is heated to a temperature range of 140-225 °C. At least 3 moles of nitric acid per mole of the starting pyridine are added to the heated mixture. During the addition, water and/or diluted nitric acid are continuously distilled off.
- Work-up: The distillation is continued after the nitric acid addition is complete until all water and excess nitric acid are removed, yielding 6-methylnicotinic acid.

Step 2: Chlorination of 6-methylnicotinic acid

- Reaction Setup: 6-methylnicotinic acid is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to introduce the two chlorine atoms onto the pyridine ring. This reaction is typically performed in an inert solvent under reflux conditions.
- Work-up: Upon completion of the reaction, the excess chlorinating agent is removed under reduced pressure. The crude 2,4-dichloro-6-methylnicotinic acid is then purified, for example, by recrystallization.

Step 3: Esterification to **Ethyl 2,4-dichloro-6-methylnicotinate**

- Reaction Setup: The purified 2,4-dichloro-6-methylnicotinic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
- Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
- Work-up and Purification: After cooling, the reaction mixture is neutralized with a base. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude **Ethyl 2,4-dichloro-6-methylnicotinate** can be further purified by column chromatography or recrystallization to yield the final product.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer. The resulting spectra are used to confirm the presence of the ethyl, methyl, and pyridine ring protons and carbons, and their respective chemical environments.

Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer.
- Data Acquisition: The IR spectrum is recorded, and characteristic peaks for the C=O of the ester, C-Cl bonds, and the aromatic pyridine ring are identified to confirm the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via a gas chromatography (GC) or liquid chromatography (LC) system.
- Data Acquisition: The mass spectrum is obtained, and the molecular ion peak is analyzed to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Biological Activities and Mechanisms of Action

Ethyl 2,4-dichloro-6-methylnicotinate has been investigated for its potential as an insecticide and an herbicide.^[1] Its structural features suggest possible mechanisms of action related to known classes of agrochemicals.

Hypothesized Herbicidal Mechanism of Action: Auxin Mimicry

The dichlorinated pyridine ring structure of **Ethyl 2,4-dichloro-6-methylNicotinate** is analogous to synthetic auxin herbicides like 2,4-D. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants. The proposed signaling pathway is depicted below.

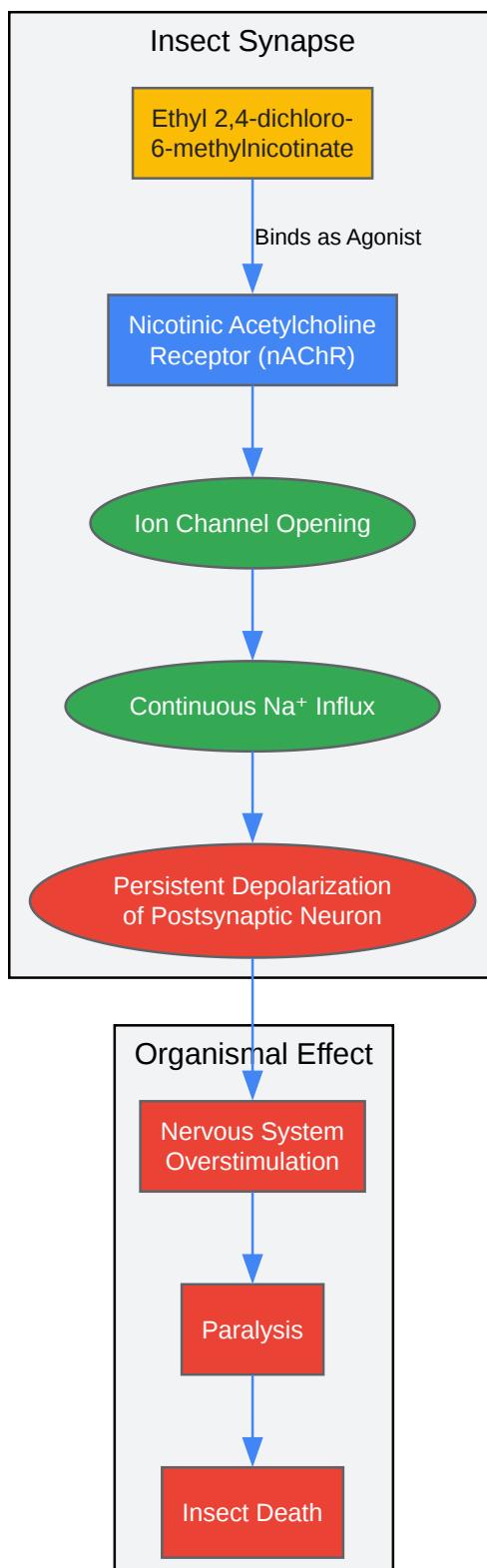


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Hypothesized Auxin Mimicry Pathway

Hypothesized Insecticidal Mechanism of Action: nAChR Agonism

The nicotinic acid ester moiety of the molecule suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs) in insects. Neonicotinoid insecticides act as agonists at these receptors, causing overstimulation of the nervous system, which leads to paralysis and death. A simplified logical workflow of this proposed mechanism is shown below.



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Hypothesized nAChR Agonist Workflow

Experimental Protocols for Biological Activity Assessment

To investigate the hypothesized mechanisms of action, the following experimental approaches could be employed.

Plant Growth Regulation Assay (Herbicidal Activity)

- Objective: To determine the effect of **Ethyl 2,4-dichloro-6-methylnicotinate** on the growth of a model plant species (e.g., *Arabidopsis thaliana*).
- Methodology:
 - Prepare a series of dilutions of the test compound in a suitable solvent.
 - Grow seedlings of the model plant on a nutrient-rich agar medium.
 - Apply the different concentrations of the compound to the growth medium or directly to the seedlings.
 - Include a positive control (e.g., 2,4-D) and a negative control (solvent only).
 - Incubate the plants under controlled light and temperature conditions.
 - Measure relevant growth parameters (e.g., root length, hypocotyl elongation, overall biomass) over a set period.
 - Analyze the dose-response relationship to determine the effective concentration for growth inhibition.

Nicotinic Acetylcholine Receptor Binding Assay (Insecticidal Activity)

- Objective: To assess the binding affinity of **Ethyl 2,4-dichloro-6-methylnicotinate** to insect nAChRs.
- Methodology:

- Prepare membrane fractions from a source rich in insect nAChRs (e.g., insect brains or a cell line expressing the receptor).
- Use a radiolabeled ligand known to bind to nAChRs (e.g., [³H]imidacloprid or [³H]epibatidine).
- Perform a competitive binding assay by incubating the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.
- Separate the bound and free radioligand using a suitable method (e.g., filtration).
- Quantify the amount of bound radioactivity.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to assess its binding affinity.

This technical guide provides a foundational understanding of **Ethyl 2,4-dichloro-6-methylnicotinate** for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis routes and biological mechanisms of action.

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References

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